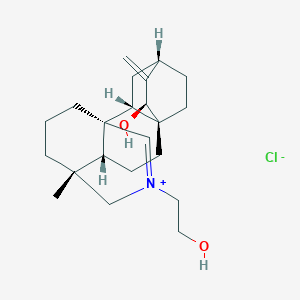
Guanfu base H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Guanfu base H involves the extraction from the roots of Aconitum coreanum. The process typically includes the following steps:
Extraction: The roots are dried and ground into a fine powder.
Solvent Extraction: The powder is subjected to solvent extraction using a suitable solvent like ethanol or methanol.
Purification: The extract is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
For industrial production, a high-pressure homogenate emulsification method is used. This involves:
Preparation of Nanolipids: this compound is encapsulated in solid nanolipids composed of Poloxamer 188, lecithin, and medium-chain fatty acids.
High-Pressure Homogenization: The mixture is subjected to high-pressure homogenization to achieve a stable formulation.
Análisis De Reacciones Químicas
Types of Reactions
Guanfu base H undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities .
Aplicaciones Científicas De Investigación
Guanfu base H has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying diterpenoid alkaloids.
Biology: Investigated for its antimalarial properties and its effects on various biological pathways.
Medicine: Explored for its potential use in treating arrhythmias and other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mecanismo De Acción
Guanfu base H exerts its effects primarily by interacting with specific molecular targets and pathways:
Antimalarial Activity: It inhibits the growth of Plasmodium falciparum by interfering with its metabolic processes.
Antiarrhythmic Effects: It blocks potassium and sodium channels, prolonging the effective refractory period and stabilizing cardiac rhythm
Comparación Con Compuestos Similares
Similar Compounds
Guanfu base A: Another diterpenoid alkaloid from Aconitum coreanum with antiarrhythmic properties.
Guanfu base G: Similar structure but more potent and toxic compared to Guanfu base A.
Guanfu base I: Less potent and less toxic compared to Guanfu base A.
Uniqueness
Guanfu base H is unique due to its strong antimalarial activity and relatively low toxicity, making it a promising candidate for further pharmaceutical development .
Propiedades
Fórmula molecular |
C22H34ClNO2 |
|---|---|
Peso molecular |
380.0 g/mol |
Nombre IUPAC |
(1S,2S,4S,6R,7S,10R,11R)-13-(2-hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol;chloride |
InChI |
InChI=1S/C22H34NO2.ClH/c1-15-16-4-8-21(19(15)25)9-5-17-20(2)6-3-7-22(17,18(21)12-16)14-23(13-20)10-11-24;/h14,16-19,24-25H,1,3-13H2,2H3;1H/q+1;/p-1/t16-,17+,18+,19+,20-,21-,22-;/m0./s1 |
Clave InChI |
CTQGDDPQMCXQJW-NWDYWHSLSA-M |
SMILES isomérico |
C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3C[C@H](CC4)C(=C)[C@H]5O)C=[N+](C2)CCO.[Cl-] |
SMILES canónico |
CC12CCCC3(C1CCC45C3CC(CC4)C(=C)C5O)C=[N+](C2)CCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


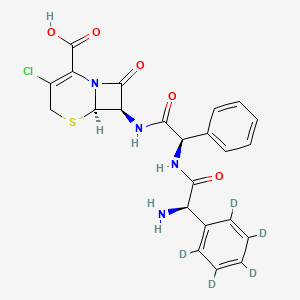
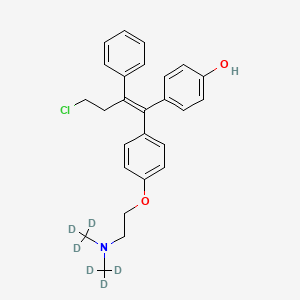

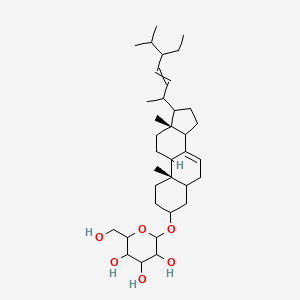
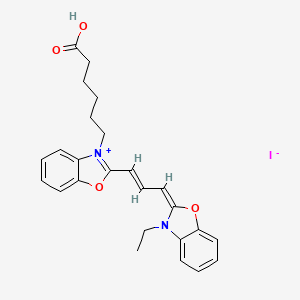
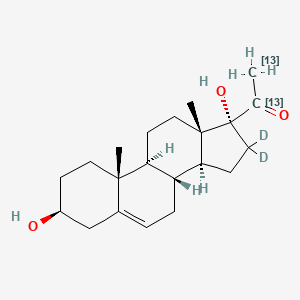
![bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B15145568.png)
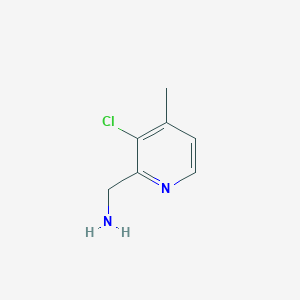
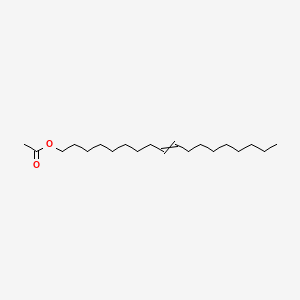



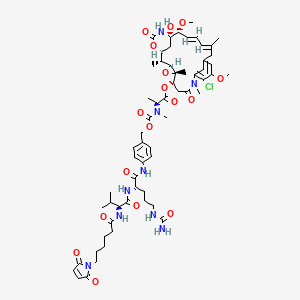
![N-[1-(pyridin-2-yl)ethyl]methanesulfonamide](/img/structure/B15145610.png)
